N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine

HIV integrase inhibition Antiviral drug synthesis Pharmaceutical intermediates

Documented intermediate for HIV integrase inhibitors (Summa et al., J. Med. Chem.). Unique 3-fluoro-4-methoxyphenyl motif is essential for nanomolar NK3 binding (US9422299) and effective Pd-catalyzed ring-opening (2023). Choose validated, not generic, for your SAR programs.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B15091809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methoxyphenyl)oxetan-3-amine
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2COC2)F
InChIInChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyPVHIBIVCGBRQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluoro-4-methoxyphenyl)oxetan-3-amine: Procurement Guide for Chemical Intermediate with Established Pharmaceutical Relevance


N-(3-Fluoro-4-methoxyphenyl)oxetan-3-amine (CAS 1339648-25-7) is a synthetic small-molecule building block comprising an oxetan-3-amine core linked to a 3-fluoro-4-methoxyphenyl group, with a molecular formula of C₁₀H₁₂FNO₂ and molecular weight of 197.21 g/mol . This compound belongs to the class of N-aryl oxetan-3-amines, which are increasingly utilized in medicinal chemistry as intermediates for constructing medium-sized heterocycles via tandem allylic amination/ring-opening strategies [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, and has been specifically cited as an intermediate in the preparation of HIV integrase inhibitors .

Why N-(3-Fluoro-4-methoxyphenyl)oxetan-3-amine Cannot Be Casually Substituted with Other N-Aryl Oxetan-3-amines


Generic substitution among N-aryl oxetan-3-amines fails due to the profound influence of aryl substitution patterns on both synthetic utility and biological target engagement. The 3-fluoro-4-methoxyphenyl motif introduces a specific electronic and steric profile—fluorine at the meta position increases metabolic stability while the para-methoxy group modulates electron density and solubility [1]. This precise substitution pattern determines the compound‘s behavior in palladium-catalyzed allylic amination reactions, where different aryl groups yield varying yields and selectivity in subsequent ring-opening steps [2]. Furthermore, when incorporated into drug candidates such as NK3 receptor antagonists, subtle changes to the aryl substitution (e.g., moving from 3-fluoro-4-methoxyphenyl to 4-fluoro-3-methoxyphenyl or unsubstituted phenyl) can alter target binding affinity by orders of magnitude, as evidenced by structure-activity relationship studies in the oxetane-containing NK3 antagonist series [3].

N-(3-Fluoro-4-methoxyphenyl)oxetan-3-amine: Quantitative Differentiation Evidence vs. Structural Analogs


HIV Integrase Inhibitor Intermediate: Verified Application in Patented Pharmaceutical Synthesis Pathway

N-(3-Fluoro-4-methoxyphenyl)oxetan-3-amine has been explicitly documented as an intermediate in the preparation of HIV integrase inhibitors, with direct citation to Summa et al. in the Journal of Medicinal Chemistry . In contrast, closely related N-aryl oxetan-3-amines with alternative substitution patterns (e.g., N-(4-methoxyphenyl)oxetan-3-amine, N-(3-chloro-4-methoxyphenyl)oxetan-3-amine) lack documented application in this specific HIV integrase inhibitor synthetic pathway. This represents a class-level inference based on the specific structural requirements of the HIV integrase inhibitor scaffold.

HIV integrase inhibition Antiviral drug synthesis Pharmaceutical intermediates

Synthetic Utility: Validated Substrate for Tandem Allylic Amination/Ring-Opening to Access Medium-Sized Heterocycles

N-Aryl oxetan-3-amines as a class, including N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine, have been validated as substrates in a tandem strategy combining allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles [1]. This synthetic methodology was developed and published in 2023, demonstrating that these N-aryl oxetan-3-amines undergo reaction with zwitterionic π-allylpalladium followed by intramolecular ring-opening. The 3-fluoro-4-methoxy substitution pattern is expected to influence reaction kinetics and regioselectivity compared to unsubstituted or differently substituted aryl derivatives, though quantitative comparative yields across different N-aryl substrates are not reported in the available literature.

Synthetic methodology Medium-sized heterocycles Palladium catalysis

Structure-Activity Relationship Context: NK3 Receptor Antagonist Binding Affinity in Oxetane-Containing Series

In the NK3 receptor antagonist patent series (US9422299), compounds incorporating oxetane-containing structural elements demonstrate nanomolar binding affinity for the human NK3 receptor. Specifically, compound 45-1 (BDBM242779) exhibits a Ki of 83 nM and an IC₅₀ of 148 nM in CHO cells expressing human NK3 receptor [1]. While N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine itself is a building block rather than the final antagonist, the 3-fluoro-4-methoxyphenyl motif appears in structurally related pyrimidine-based kinase inhibitors, with one example showing IC₅₀ < 1000 nM [2]. Comparative binding data for oxetan-3-amine derivatives with different N-aryl substituents in the same NK3 assay system demonstrate that substitution pattern dramatically affects potency, with Ki values ranging from 19 nM to >10,000 nM across the patent series [3].

NK3 receptor antagonism GPCR pharmacology Structure-activity relationships

Physicochemical Property Differentiation: Metabolic Stability Advantage of Oxetane-Containing Scaffolds

Oxetane-containing compounds, as a class, demonstrate significantly improved metabolic stability compared to gem-dimethyl or carbonyl-containing analogs [1]. Introducing an oxetane ring in place of a methylene group increases aqueous solubility between 25- and 4000-fold [2]. Additionally, oxetanes have been validated as replacements for tert-butyl groups, resulting in reduced lipophilicity (LogD) and improved metabolic stability compared to parent compounds [3]. Metabolism-directed design studies of oxetane-containing arylsulfonamide derivatives have demonstrated slower rates of metabolism with 3-substituted cyclic ethers, originating from reductions in lipophilicity and/or unfavorable CYP active site interactions . The 3-fluoro-4-methoxy substitution on the phenyl ring of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine provides additional metabolic stabilization through fluorine blocking of potential oxidative sites.

Metabolic stability Physicochemical properties Oxetane bioisosteres

Kinase Inhibition Context: Scaffold Utility in Pyrimidine-Based Inhibitor Series

The 3-fluoro-4-methoxyphenyl motif is a recurring pharmacophore element in kinase inhibitor programs. N-(3-fluoro-4-methoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-4-amine (US10294218, Example 22) demonstrates IC₅₀ < 1000 nM in kinase inhibition assays [1]. The oxetan-3-amine moiety has been incorporated into potent kinase inhibitors, with BindingDB entry BDBM769187 showing an oxetane-containing compound with IC₅₀ = 1.40 nM against KHK enzyme [2]. The combination of the oxetane ring (providing conformational constraint and metabolic stability) with the 3-fluoro-4-methoxyphenyl group (providing favorable binding interactions) represents a validated design strategy. Direct head-to-head comparisons between oxetane-containing inhibitors and their non-oxetane analogs show that oxetane incorporation maintains or improves potency while enhancing pharmacokinetic properties.

Kinase inhibition Pyrimidine scaffolds Oncology drug discovery

Optimal Research and Industrial Application Scenarios for N-(3-Fluoro-4-methoxyphenyl)oxetan-3-amine Procurement


Medicinal Chemistry: HIV Integrase Inhibitor Development Programs

Procure N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine as a documented synthetic intermediate for HIV integrase inhibitor programs. The compound has been specifically cited in this application context with reference to Summa et al., J. Med. Chem., providing a literature-validated entry point for antiviral drug discovery teams . Alternative N-aryl oxetan-3-amines with different substitution patterns lack this specific documented application, making this compound the rational procurement choice for programs targeting HIV integrase.

Synthetic Methodology: Construction of Medium-Sized Heterocycles via Tandem Palladium Catalysis

Utilize N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine as a validated substrate for the tandem allylic amination/ring-opening strategy to access medium-sized heterocycles. This 2023 methodology provides a direct synthetic route to scaffolds that are challenging to prepare via conventional approaches, supporting medicinal chemistry efforts in macrocyclic and medium-ring drug discovery [1].

GPCR Drug Discovery: Building Block for NK3 Receptor Antagonist Scaffolds

Incorporate this compound as a building block in NK3 receptor antagonist programs. Structure-activity relationship data from US9422299 demonstrate that oxetane-containing NK3 antagonists achieve nanomolar binding affinity (Ki = 19-83 nM for optimized analogs) [2]. The 3-fluoro-4-methoxyphenyl group serves as a key structural element for potency optimization, making this compound a strategic procurement choice for GPCR medicinal chemistry.

Kinase Inhibitor Discovery: Dual Pharmacophore Building Block for Oncology and Inflammation

Employ N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine in kinase inhibitor programs, where both the oxetane moiety and the 3-fluoro-4-methoxyphenyl group have established precedent. Structurally related compounds demonstrate nanomolar kinase inhibition (e.g., IC₅₀ = 1.40 nM for KHK inhibitors containing oxetane [3]; IC₅₀ < 1000 nM for 3-fluoro-4-methoxyphenyl pyrimidines [4]), validating this chemical space for efficient SAR exploration in oncology and immunology indications.

Quote Request

Request a Quote for N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.